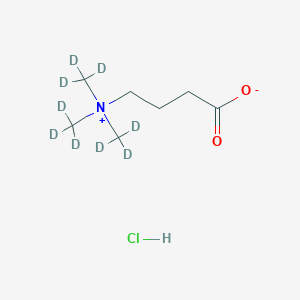

gamma-Butyrobetaine-d9 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gamma-Butyrobetaine-d9 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₇H₇D₉ClNO₂ and its molecular weight is 190.72. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Screening and Confirmation Methods for GHB Determination

Research has developed various screening and confirmation methods for GHB in biological fluids, addressing challenges like the compound's polarity, endogenous presence, rapid metabolism, and stability issues. Techniques range from colorimetric and enzymatic procedures to chromatography-based methods for clinical and forensic cases. These studies emphasize the importance of accurate detection methods in scientific research, particularly in understanding the pharmacokinetics and toxicology of compounds like GHB and potentially related substances like gamma-Butyrobetaine-d9 Hydrochloride (Ingels et al., 2014).

Toxicology and Pharmacology of GHB and Its Prodrugs

Investigations into the toxicology and pharmacology of GHB and its prodrugs, such as gamma-butyrolactone (GBL), offer insights into their impact on human health, abuse potential, and public health issues. Such research highlights the complexities of studying compounds with psychoactive properties and their implications for safety and regulatory policies. Understanding these aspects can inform the research and management of related compounds in scientific studies (Busardò et al., 2018).

Environmental and Biological Impact of Related Compounds

The presence and impact of related compounds in the environment and on human health are critical areas of research. Studies on compounds like GHB, GBL, and their analogs can shed light on the environmental persistence, bioaccumulation, and potential health risks of a wide range of substances, including this compound. This research underscores the need for comprehensive environmental and toxicological assessments to understand the broader implications of these chemicals (Covaci et al., 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of gamma-Butyrobetaine-d9 Hydrochloride is the enzyme Gamma-butyrobetaine dioxygenase . This enzyme, also known as BBOX, GBBH, or γ-butyrobetaine hydroxylase, is encoded by the BBOX1 gene in humans . It plays a crucial role in the biosynthesis of L-carnitine .

Mode of Action

This compound interacts with its target, Gamma-butyrobetaine dioxygenase, by serving as a substrate for the enzyme . The enzyme catalyzes the formation of L-carnitine from gamma-butyrobetaine, which is the last step in the L-carnitine biosynthesis pathway .

Biochemical Pathways

This compound is involved in the L-carnitine biosynthesis pathway . This pathway involves the conversion of L-carnitine into gamma-butyrobetaine by the widely distributed cai operon in Enterobacteriaceae . This is followed by the degradation of gamma-butyrobetaine into trimethylamine by the relatively rare gamma-butyrobetaine utilization (gbu) gene cluster .

Pharmacokinetics

As a biochemical for proteomics research , it’s likely that its absorption, distribution, metabolism, and excretion would be influenced by factors such as its chemical structure, formulation, route of administration, and the physiological characteristics of the individual.

Result of Action

The action of this compound results in the production of L-carnitine . L-carnitine is essential for the transport of activated fatty acids across the mitochondrial membrane during mitochondrial beta oxidation . This process is crucial for energy production in cells.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the anaerobic environment in the gut can affect the metabolism of gamma-butyrobetaine into trimethylamine . Additionally, the presence of other microbes and their metabolic activities can also influence the action of this compound .

Análisis Bioquímico

Biochemical Properties

Gamma-Butyrobetaine-d9 Hydrochloride interacts with various enzymes and proteins in biochemical reactions. This enzyme, encoded by the BBOX1 gene, catalyzes the formation of L-carnitine from gamma-butyrobetaine, which is the last step in the L-carnitine biosynthesis pathway .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in the biosynthesis of L-carnitine . L-carnitine is essential for the transport of activated fatty acids across the mitochondrial membrane during mitochondrial beta oxidation . Therefore, this compound indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to L-carnitine by the enzyme Gamma-butyrobetaine dioxygenase . This enzyme belongs to the 2-oxoglutarate (2OG)-dependent dioxygenase superfamily . The conversion process involves binding interactions with the enzyme, leading to enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is used in proteomics research , suggesting that it may have stability and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that the compound is used in proteomics research , suggesting that it may have been studied in animal models.

Metabolic Pathways

This compound is involved in the L-carnitine biosynthesis pathway . In this pathway, it is converted to L-carnitine by the enzyme Gamma-butyrobetaine dioxygenase . This enzyme interacts with iron ions and acts as an oxidoreductase .

Transport and Distribution

Given its role in the L-carnitine biosynthesis pathway , it is likely that it interacts with transporters or binding proteins and has effects on its localization or accumulation.

Subcellular Localization

Given its role in the L-carnitine biosynthesis pathway , it is likely that it is directed to specific compartments or organelles where this pathway occurs.

Propiedades

IUPAC Name |

4-[tris(trideuteriomethyl)azaniumyl]butanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H/i1D3,2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRKTORAJTTYIW-KYRNGWDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCC(=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCC(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide](/img/structure/B1147309.png)

![2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane](/img/structure/B1147311.png)